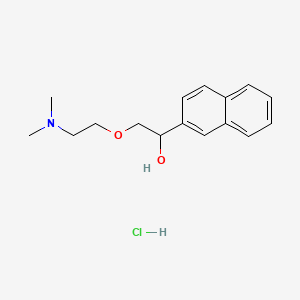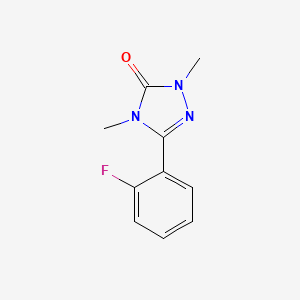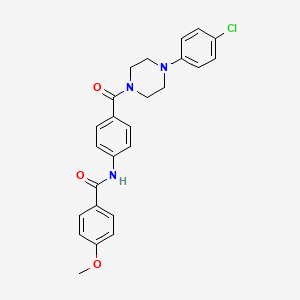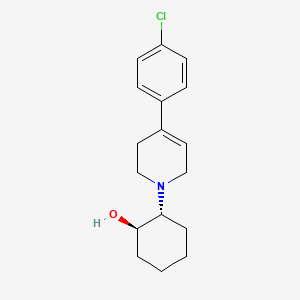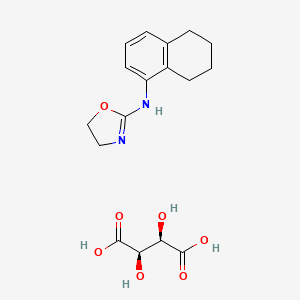![molecular formula C38H46CuN4O8 B15187267 copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate CAS No. 14653-46-4](/img/structure/B15187267.png)
copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC17447 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC17447 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [temperature] and [pressure].
Step 3: Final product isolation using [technique] and purification via [method].
Industrial Production Methods
In an industrial setting, the production of NSC17447 is scaled up using optimized processes to maximize efficiency and minimize costs. This often involves:
Bulk synthesis: Utilizing large reactors and continuous flow systems.
Purification: Employing advanced techniques such as chromatography and crystallization.
Quality control: Ensuring the consistency and quality of the product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
NSC17447 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [products].
Reduction: Reduced by [reagents] to yield [products].
Substitution: Participates in substitution reactions with [reagents] under [conditions].
Common Reagents and Conditions
Oxidizing agents: [Examples]
Reducing agents: [Examples]
Substitution reagents: [Examples]
Conditions: Specific temperatures, pressures, and solvents required for optimal reactions.
Major Products
Scientific Research Applications
NSC17447 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [industrial products] due to its stability and reactivity.
Mechanism of Action
The mechanism by which NSC17447 exerts its effects involves:
Molecular targets: Interacts with [specific proteins/enzymes] to modulate [biological pathways].
Pathways involved: Affects [specific pathways] leading to [biological outcomes].
Properties
CAS No. |
14653-46-4 |
|---|---|
Molecular Formula |
C38H46CuN4O8 |
Molecular Weight |
750.3 g/mol |
IUPAC Name |
copper;(E)-ethoxy-[5-[(Z)-(4-ethoxycarbonyl-3,5-dimethylpyrrol-2-ylidene)methyl]-2,4-dimethylpyrrol-3-ylidene]methanolate |
InChI |
InChI=1S/2C19H24N2O4.Cu/c2*1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2;/h2*9,22H,7-8H2,1-6H3;/q;;+2/p-2/b2*15-9-,18-16+; |
InChI Key |
ABHCVLXGSTXSFT-ICHRQIRPSA-L |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(/C(=C(\OCC)/[O-])/C(=N2)C)C)/N=C1C)C.CCOC(=O)C1=C(/C(=C/C2=C(/C(=C(\OCC)/[O-])/C(=N2)C)C)/N=C1C)C.[Cu+2] |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C(=C([O-])OCC)C(=N2)C)C)N=C1C)C.CCOC(=O)C1=C(C(=CC2=C(C(=C([O-])OCC)C(=N2)C)C)N=C1C)C.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


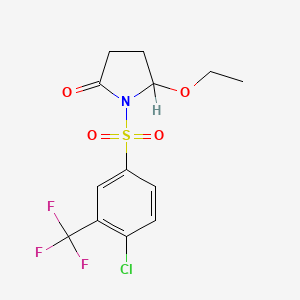
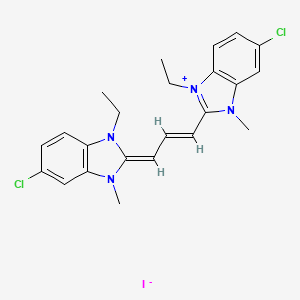
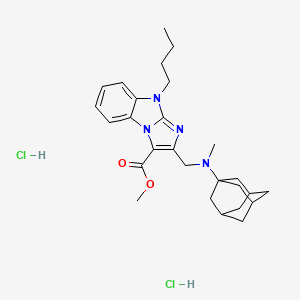
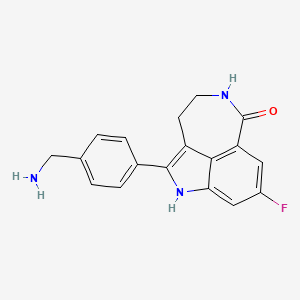
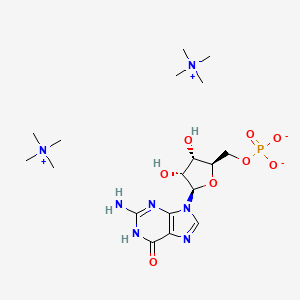
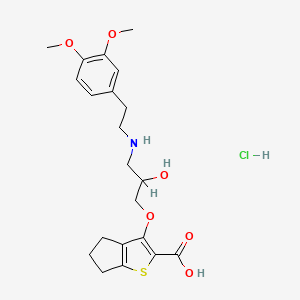
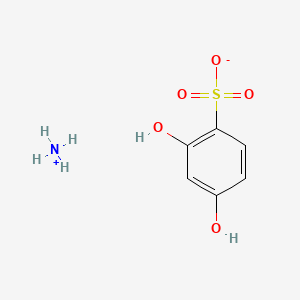
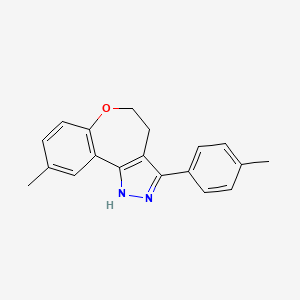
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
